molecular formula C8H16O3 B14598122 3-Methylpentan-3-yl ethaneperoxoate CAS No. 60512-73-4

3-Methylpentan-3-yl ethaneperoxoate

Cat. No.: B14598122
CAS No.: 60512-73-4
M. Wt: 160.21 g/mol
InChI Key: ZMNLSFJINYVDDC-UHFFFAOYSA-N
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Description

3-Methylpentan-3-yl ethaneperoxoate is an organic peroxide compound. Organic peroxides are known for their ability to decompose and release oxygen, making them useful in various chemical processes. This compound is particularly interesting due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentan-3-yl ethaneperoxoate can be synthesized through the reaction of 3-methylpentan-3-ol with ethaneperoxoic acid. The reaction typically requires a controlled environment to ensure the stability of the peroxide group. The reaction conditions often involve low temperatures and the use of inert solvents to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with enhanced safety measures. The process includes the careful handling of reactants and products to prevent any hazardous decomposition. The use of continuous flow reactors is common to maintain control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentan-3-yl ethaneperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methylpentan-3-yl ethaneperoxoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpentan-3-yl ethaneperoxoate involves the decomposition of the peroxide group to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application, such as the initiation of polymer chains in polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpentan-3-yl ethaneperoxoate is unique due to its peroxide group, which imparts distinct reactivity compared to similar compounds like 3-Methyl-3-pentanol and 3-Methylpentane. The presence of the peroxide group allows it to participate in free radical reactions, making it valuable in polymerization and oxidation processes .

Properties

CAS No.

60512-73-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-methylpentan-3-yl ethaneperoxoate

InChI

InChI=1S/C8H16O3/c1-5-8(4,6-2)11-10-7(3)9/h5-6H2,1-4H3

InChI Key

ZMNLSFJINYVDDC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)OOC(=O)C

Origin of Product

United States

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